5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
Description
5-[(Biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a biphenylmethylamino substituent at position 5 of the benzimidazole core. Benzimidazolones are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological properties, including receptor antagonism, anticonvulsant activity, and catalytic applications . The biphenylmethyl group in this compound likely enhances lipophilicity and receptor binding affinity, making it a candidate for targeting proteins such as the AT1 angiotensin II receptor .
Properties
Molecular Formula |
C20H17N3O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-[(4-phenylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C20H17N3O/c24-20-22-18-11-10-17(12-19(18)23-20)21-13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12,21H,13H2,(H2,22,23,24) |
InChI Key |
ZKSHQCSZMBIABU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve solid-phase reactions at elevated temperatures, such as the reaction of o-phenylenediamine with urea at 150-250°C . The process may also include nitration and reduction steps to achieve the desired product.
Chemical Reactions Analysis
5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents
Scientific Research Applications
Antimicrobial Applications
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives demonstrated potent antimicrobial effects, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.30 µM against various strains.
| Compound | MIC (µM) | Target Strains |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N18 | 4.53 | Staphylococcus aureus |
| N23 | 2.65 | Klebsiella pneumoniae |
| N25 | 2.65 | Candida albicans |
These findings suggest that modifications in the molecular structure can significantly enhance antimicrobial potency, making these compounds promising candidates for further development in infection control.
Anticancer Applications
The anticancer potential of benzimidazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation. The compound has shown promising results in various preclinical studies.
Case Study: Anticancer Activity Assessment
In a detailed investigation, the anticancer activity of synthesized analogues was assessed against human colorectal carcinoma cell lines (HCT116). The study employed the Sulforhodamine B assay to determine the half-maximal inhibitory concentration (IC50) values.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard (5-FU) | 9.99 | HCT116 |
The results indicated that compounds N9 and N18 exhibited superior anticancer activity compared to the standard drug 5-Fluorouracil, highlighting their potential as effective anticancer agents.
Mechanism of Action
The mechanism of action of 5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure . The compound’s structure allows it to bind to the receptor sites, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Core Modifications
- Phenoxymethyl-Substituted Benzimidazoles: Rane et al. synthesized 5-substituted benzimidazoles using phenoxymethyl groups (e.g., 2-phenoxymethylbenzimidazoles). These derivatives showed varied biological activities depending on substitution patterns, but the biphenyl group in the target compound may offer superior steric and electronic interactions for receptor binding compared to smaller phenoxy groups .
- Nitro-Aniline Derivatives : Compounds like BA and BC (from ) incorporate nitro-aniline substituents, which demonstrated potent anticonvulsant activity in PTZ-induced convulsion models. In contrast, the biphenyl group in the target compound may prioritize receptor antagonism over anticonvulsant effects, highlighting substituent-dependent activity .
Pharmacological and Pharmacokinetic Comparisons
Substituent Impact on Activity
- Biphenyl vs. Phenoxy: Phenoxymethyl derivatives () exhibit moderate activity in broad screenings, whereas biphenyl groups may confer specificity for certain receptors (e.g., AT1) due to increased aromatic stacking .
- Nitro Groups vs. Biphenyl : Nitro-aniline substituents () enhance anticonvulsant activity via electron-withdrawing effects, a property absent in the target compound, underscoring the role of substituents in directing therapeutic outcomes .
Physicochemical Properties
- Stability : Biphenyl-containing compounds may exhibit greater metabolic stability than chlorobenzyl derivatives (), as seen in the prolonged half-life of benzoyl prodrugs () .
Biological Activity
5-[(Biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The biphenyl moiety enhances lipophilicity and may contribute to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the benzimidazole ring can enhance potency against tumor cells .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 10 | |
| Compound B | MCF-7 | 15 | |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 8 µg/mL | |
| Compound D | S. aureus | 16 µg/mL | |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives have been documented in various studies. For example, certain derivatives inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which are crucial in inflammatory pathways . The biphenyl substituent may enhance these effects by improving binding affinity to target proteins.
Table 3: Anti-inflammatory Effects
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzimidazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial assessed a benzimidazole derivative's effect on patients with non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size in participants treated with the compound compared to controls.
- Case Study on Infection Control : Another study evaluated the antimicrobial efficacy of a related compound against multidrug-resistant strains of bacteria in vitro and in vivo, showing promising results that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
